molecular formula C11H10N2O3 B11886511 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 38694-07-4

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B11886511
CAS No.: 38694-07-4
M. Wt: 218.21 g/mol
InChI Key: CAVGYUXRBHNQQQ-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that features a unique structure combining an aminophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the synthesis may proceed through nitration, reduction, and subsequent cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and activity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenylboronic acid: Shares the aminophenyl group but differs in the presence of a boronic acid moiety.

    5-Methyl-2-oxazolecarboxylic acid: Similar oxazole ring structure but lacks the aminophenyl group.

Uniqueness

3-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

38694-07-4

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

CAVGYUXRBHNQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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